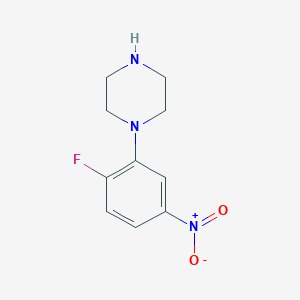

1-(2-Fluoro-5-nitrophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FN3O2 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)piperazine |

InChI |

InChI=1S/C10H12FN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

InChI Key |

AEOYLRPAIZPAEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Contextualization Within Modern Chemical Biology and Medicinal Chemistry Research

The piperazine (B1678402) ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. mdpi.comresearchgate.net It is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a structure that imparts favorable physicochemical properties to potential drug candidates. ijrrjournal.comnih.gov These properties, including improved water solubility and oral bioavailability, stem from the ability of the nitrogen atoms to act as hydrogen bond acceptors and donors, which can enhance interactions with biological targets and improve a molecule's pharmacokinetic profile. mdpi.comnih.gov The piperazine moiety is a key component in numerous clinically successful drugs with applications ranging from anticancer and antimicrobial to antidepressant and antiviral therapies. mdpi.comresearchgate.netnih.gov

The academic and industrial interest in 1-(2-Fluoro-5-nitrophenyl)piperazine is largely due to the strategic combination of the valuable piperazine core with a fluoronitrophenyl group. The presence of both a fluorine atom and a nitro group on the phenyl ring creates a highly electron-deficient aromatic system. This electronic arrangement is of paramount importance for synthetic chemists, as it activates the ring for specific chemical transformations used to build more complex molecules. The introduction of fluorine, in particular, can significantly alter a molecule's properties, often enhancing metabolic stability and binding affinity to target proteins. researchgate.net Therefore, this compound is not typically studied for its own direct biological effects, but rather as a crucial starting material or intermediate in the discovery and development of novel therapeutic agents and chemical probes.

Rationale for Comprehensive Academic Investigation of the Chemical Compound S Reactivity and Interactions

The primary rationale for the extensive academic investigation of 1-(2-Fluoro-5-nitrophenyl)piperazine lies in its chemical reactivity and its utility as a versatile synthetic intermediate. The key to its usefulness is the electron-deficient nature of the phenyl ring, which makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

In an SNAr reaction, a nucleophile (an electron-rich species) displaces a leaving group (in this case, the fluoride (B91410) ion) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to the leaving group. In this compound, the nitro group is para to the fluorine atom, providing the necessary electronic activation for the substitution to occur efficiently.

This predictable reactivity allows chemists to readily connect the fluoronitrophenyl piperazine (B1678402) core to a wide variety of other molecular fragments by reacting it with different nucleophiles. This modular approach is a cornerstone of modern medicinal chemistry, enabling the systematic synthesis of libraries of related compounds. By varying the nucleophile, researchers can explore how different chemical groups attached to the core structure affect biological activity, a process known as establishing a Structure-Activity Relationship (SAR). nih.govresearchgate.net The ultimate goal of SAR studies is to optimize the properties of a lead compound to create a potent and selective drug candidate. researchgate.net The investigation of this compound's reactivity and interactions is therefore crucial for expanding the toolbox available to synthetic and medicinal chemists for creating novel molecules with desired functions.

Overview of Prior Academic Research on Fluoronitrophenyl Piperazine Derivatives

Established Synthetic Routes to this compound

The preparation of this compound can be achieved through several established synthetic strategies, primarily involving nucleophilic aromatic substitution or multi-step sequences starting from precursor anilines or piperazines.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary and direct method for the synthesis of this compound. This reaction typically involves the displacement of a halide, most commonly fluorine, from an activated aromatic ring by a nucleophile, in this case, piperazine. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.

In a common approach, 1,2-difluoro-4-nitrobenzene is reacted with piperazine. The greater activation of the fluorine atom at the 2-position by the para-nitro group, and the higher lability of the C-F bond in SNAr reactions, facilitates the selective substitution at this position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrofluoric acid formed during the reaction.

A general representation of this reaction is as follows:

Reactants: 1,2-difluoro-4-nitrobenzene and Piperazine

Solvent: Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN)

Base: Potassium carbonate (K2CO3) or Triethylamine (Et3N)

Temperature: Room temperature to elevated temperatures (e.g., 80-100 °C)

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the final product with the elimination of a fluoride (B91410) ion.

Multi-Step Synthesis from Precursor Anilines or Piperazines

An alternative to direct SNAr on a difluoroaromatic compound is a multi-step synthesis commencing from precursor anilines or pre-functionalized piperazines.

A plausible route starting from an aniline (B41778) precursor would involve the cyclization of a suitable aniline with bis(2-chloroethyl)amine (B1207034). For instance, 2-fluoro-5-nitroaniline (B1294389) could be reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as xylene or diethylene glycol monomethyl ether, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a base to facilitate the cyclization and form the piperazine ring. researchgate.net This method is particularly useful when the desired aniline is readily available. nih.gov

The general steps for this approach are:

Reaction of 2-fluoro-5-nitroaniline with bis(2-chloroethyl)amine hydrochloride.

Cyclization under heating in the presence of a base.

Work-up and purification of the final product.

Conversely, a synthesis can start from piperazine itself, which is first mono-protected, for example, with a tert-butoxycarbonyl (Boc) group. The protected piperazine is then subjected to an SNAr reaction with 1-fluoro-2-nitrobenzene. Subsequent removal of the protecting group under acidic conditions would yield the desired product. This protecting group strategy allows for controlled substitution and can be advantageous in more complex syntheses.

Development of Novel and Optimized Synthetic Protocols for the Chemical Compound

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.com The synthesis of this compound via SNAr can be significantly enhanced by using microwave heating. This technique often leads to shorter reaction times, higher yields, and can sometimes be performed in greener solvents like water or ethanol, or even under solvent-free conditions. mdpi.com

Solvent-Free Synthesis: Performing reactions without a solvent or in the presence of a minimal amount of a recyclable solvent is a key aspect of green chemistry. The reaction between 1,2-difluoro-4-nitrobenzene and piperazine can potentially be carried out under solvent-free conditions, where an excess of piperazine can act as both the reactant and the solvent. This approach simplifies the work-up procedure and reduces the generation of solvent waste.

Strategies for Yield Enhancement and Purity Control

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound.

Optimization of Reaction Parameters: A systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent can lead to significant improvements in yield. For the SNAr synthesis, a careful selection of a non-nucleophilic base is important to avoid side reactions.

Purification Techniques: The purity of the final product is critical for its use in subsequent steps. Common purification methods for this compound include:

Recrystallization: This is a widely used technique for purifying solid compounds. The choice of an appropriate solvent system is key to obtaining high-purity crystals.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed to separate the desired product from unreacted starting materials and by-products. The selection of an appropriate eluent system is determined by the polarity of the compounds to be separated.

Design and Synthesis of Chemically Modified Analogs and Derivatives of this compound

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of derivatives with potential biological activities. The secondary amine of the piperazine ring is a key site for further functionalization.

N-Alkylation and N-Acylation: The free secondary amine of this compound can be readily alkylated or acylated to introduce a variety of substituents. nih.gov

N-Alkylation: Reaction with alkyl halides, tosylates, or mesylates in the presence of a base leads to the corresponding N-alkylated derivatives. Reductive amination with aldehydes or ketones is another common method for N-alkylation.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU) yields N-acylated derivatives. researchgate.net

The following interactive table provides examples of chemically modified analogs and derivatives of this compound and their synthetic precursors.

| Derivative/Analog | Precursor(s) | Reagents and Conditions |

| 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine | 1-(2-Fluoro-4-nitrophenyl)piperazine, Acetyl chloride | Triethylamine, Dichloromethane, Room temperature |

| 1-Benzyl-4-(2-fluoro-5-nitrophenyl)piperazine | This compound, Benzyl (B1604629) bromide | Potassium carbonate, Acetonitrile, Reflux |

| 1-(2-Fluoro-5-aminophenyl)piperazine | This compound | H2, Pd/C, Ethanol or Iron powder, Acetic acid |

| 1-(5-Amino-2-fluorophenyl)-4-methylpiperazine | 1-(2-Fluoro-5-nitrophenyl)-4-methylpiperazine | Reduction of the nitro group |

| 1-(2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl)piperazine | 4-Fluoro-5-amino-2-methylbenzenethiol, Alkyl halide, bis(2-chloroethyl)amine hydrochloride | Multi-step synthesis involving alkylation and cyclization nih.gov |

Modification of the Phenyl Ring: The nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized. For example, the resulting aniline can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Exploration of Substituent Effects on the Fluoro-Nitrophenyl Moiety

The fluoro-nitrophenyl moiety of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is activated by the strong electron-withdrawing nitro group located in the para position. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles. The efficiency and rate of this substitution are significantly influenced by the electronic properties of the aromatic ring.

Research in the field of nucleophilic aromatic substitution has established clear principles regarding substituent effects. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluorine) stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby accelerating the reaction rate. libretexts.org Conversely, electron-donating groups (EDGs) would destabilize this intermediate and slow down the reaction.

While specific studies systematically varying substituents on the this compound scaffold are not extensively documented in readily available literature, the general principles of SNAr allow for predictable outcomes. For instance, the introduction of an additional electron-withdrawing group, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group, on the phenyl ring would be expected to further enhance the rate of fluoride displacement. In contrast, replacing the nitro group with a less electron-withdrawing substituent would decrease the reactivity.

Table 1: Predicted Substituent Effects on the Rate of Nucleophilic Aromatic Substitution (SNAr) on the Fluoro-Nitrophenyl Moiety

| Substituent (X) at ortho or para position | Electronic Effect | Predicted Effect on SNAr Rate |

| -NO₂ | Strongly Electron-Withdrawing | High Rate of Substitution |

| -CN | Strongly Electron-Withdrawing | High Rate of Substitution |

| -SO₂R | Strongly Electron-Withdrawing | High Rate of Substitution |

| -CF₃ | Strongly Electron-Withdrawing | High Rate of Substitution |

| -CHO, -COR | Moderately Electron-Withdrawing | Moderate Rate of Substitution |

| -H | Neutral | Baseline Rate |

| -CH₃ | Weakly Electron-Donating | Decreased Rate of Substitution |

| -OCH₃ | Moderately Electron-Donating | Significantly Decreased Rate of Substitution |

| -NH₂ | Strongly Electron-Donating | Very Low Rate of Substitution |

This table illustrates general principles of SNAr and predicts the relative reactivity based on the electronic nature of substituents.

Modifications to the Piperazine Ring for Scaffold Diversification

The piperazine ring in this compound contains a secondary amine (N-4 position) that is a key site for chemical modification, allowing for the introduction of a wide array of substituents to build molecular diversity. scilit.com These modifications are fundamental for exploring the chemical space around the core scaffold and for optimizing pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Common synthetic strategies for modifying the piperazine ring include:

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or arylated through reactions like the Buchwald-Hartwig amination. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing diverse alkyl groups. mdpi.com

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of amides and sulfonamides, respectively. These functional groups can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Michael Addition: The secondary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex side chains.

These reactions allow for the creation of large libraries of compounds with varied physicochemical properties, which is essential for hit-to-lead optimization in drug discovery programs.

Table 2: Examples of Reagents for Piperazine Ring Diversification

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | Benzyl bromide | N-Benzylpiperazine |

| Reductive Amination | Aldehyde/Ketone | Cyclohexanone | N-Cyclohexylpiperazine |

| N-Arylation | Aryl Halide | 4-Bromotoluene | N-(4-tolyl)piperazine |

| Acylation | Acyl Chloride | Acetyl chloride | N-Acetylpiperazine |

| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride | N-Methanesulfonylpiperazine |

| Michael Addition | α,β-Unsaturated Ester | Methyl acrylate | Methyl 3-(piperazin-1-yl)propanoate |

This table provides examples of common chemical transformations used to diversify the piperazine scaffold.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. mdpi.com The synthesis of chiral analogs of this compound can be achieved through several stereoselective strategies, typically by introducing stereocenters on the piperazine ring.

Methodologies for the asymmetric synthesis of C-substituted piperazines include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral 1,2-diamine, derived from a natural amino acid, can be cyclized to form a chiral piperazine ring.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine nitrogen, directing the stereochemical outcome of subsequent reactions that introduce substituents onto the carbon atoms of the ring. The auxiliary is then removed to yield the chiral product.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective reactions to form or modify the piperazine ring.

While the literature contains numerous examples of these strategies for various piperazine systems, specific applications for the stereoselective synthesis of this compound analogs are less common. rsc.orgnih.gov However, these established methods provide a clear roadmap for accessing enantiomerically pure or enriched derivatives of this scaffold.

Table 3: General Strategies for Stereoselective Piperazine Synthesis

| Strategy | Description | Key Feature |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., amino acids) to construct the chiral piperazine core. | Chirality is derived from a natural source. |

| Chiral Auxiliaries | A removable chiral group is temporarily attached to guide the stereoselectivity of a reaction. | The auxiliary controls the facial selectivity of the reaction. |

| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to generate a chiral product from an achiral substrate. | A small amount of chiral catalyst can generate large quantities of chiral product. |

| Diastereoselective Resolution | Separation of a racemic mixture of a chiral intermediate by reaction with a chiral resolving agent to form diastereomers, which are then separated. | Applicable for separating existing racemic mixtures. |

This table outlines common approaches for the synthesis of chiral piperazine derivatives.

Solid-Phase Synthesis Applications for this compound Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. The this compound scaffold is well-suited for SPOS due to its multiple points for diversification and its ability to be anchored to a solid support.

A common strategy involves attaching the piperazine moiety to a resin, followed by diversification of the scaffold in a stepwise manner. For instance, the secondary amine of this compound can be linked to a resin functionalized with a suitable electrophile (e.g., a chlorotrityl or Wang resin). Once anchored, the fluoro-nitrophenyl moiety is exposed for further reactions. The activated fluorine atom can be displaced by a library of nucleophiles. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or used in other amine-based chemistries to introduce another level of diversity. Finally, the desired products are cleaved from the resin.

This approach allows for the efficient and systematic synthesis of a large number of analogs, facilitating the exploration of structure-activity relationships. The use of solid-phase synthesis can significantly accelerate the drug discovery process by providing rapid access to diverse chemical libraries based on the this compound core. nih.gov

Table 4: Illustrative Solid-Phase Synthesis Scheme for a this compound Library

| Step | Reagent/Condition | Purpose | Point of Diversity |

| 1. Immobilization | Resin-Cl + this compound | Anchor scaffold to solid support | - |

| 2. Nucleophilic Substitution | R¹-NH₂ (various amines) | Displace fluorine atom | R¹ |

| 3. Nitro Reduction | SnCl₂·2H₂O | Convert nitro to amino group | - |

| 4. Acylation | R²-COCl (various acyl chlorides) | Acylate the newly formed amine | R² |

| 5. Cleavage | Trifluoroacetic acid (TFA) | Release final products from resin | - |

This table outlines a hypothetical solid-phase synthesis workflow to generate a library of compounds from the this compound scaffold.

Spectroscopic Analysis for Fine Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for a detailed structural examination of this compound, revealing intricate details about its conformational dynamics, functional groups, and fragmentation patterns.

High-resolution NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. copernicus.orgnih.gov For piperazine derivatives, NMR studies, often conducted at varying temperatures, can reveal the energetic barriers associated with ring inversion and rotation around key single bonds. nih.gov

The piperazine ring typically adopts a chair conformation. nih.gov However, the presence of the bulky 2-fluoro-5-nitrophenyl substituent can influence the rate of chair-to-chair interconversion. Furthermore, rotation around the C-N bond connecting the phenyl ring to the piperazine nitrogen can be restricted, leading to the existence of different rotational isomers (rotamers). nih.gov

Temperature-dependent ¹H NMR experiments can be used to determine the coalescence temperature (TC), where the signals from two interconverting conformers merge. From TC, the activation energy barrier (ΔG‡) for the conformational exchange can be calculated. nih.gov For similar N-arylpiperazines, these barriers are typically in the range of 56 to 80 kJ mol⁻¹. nih.gov The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring can influence the electron density at the nitrogen atom, thereby affecting the rotational barrier around the C-N bond.

In the case of this compound, the ¹H NMR spectrum would show distinct signals for the axial and equatorial protons of the piperazine ring at low temperatures, which would broaden and coalesce into averaged signals as the temperature increases, indicating rapid conformational exchange on the NMR timescale. copernicus.orgresearchgate.net The coupling constants between adjacent protons, particularly the ³J(H,H) values, can provide information about the dihedral angles and, consequently, the preferred conformation of the piperazine ring. The fluorine atom also introduces complexity, with ¹⁹F-¹H coupling providing further structural constraints. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Substituted Phenylpiperazines

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 6.8 - 8.2 | m | - |

| Piperazine-H (α to N-Aryl) | 3.1 - 3.4 | t | ~5 |

| Piperazine-H (β to N-Aryl) | 3.0 - 3.2 | t | ~5 |

| NH | 1.5 - 2.5 | br s | - |

| Note: This is a generalized representation. Actual chemical shifts and multiplicities for this compound will vary. |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. surfacesciencewestern.com These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. encyclopedia.pubmdpi.com

For this compound, the vibrational spectra would be characterized by several key absorption bands:

N-H Stretching: A characteristic band for the secondary amine in the piperazine ring is expected in the region of 3200-3400 cm⁻¹. scispace.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring are observed in the 2800-3000 cm⁻¹ region. scispace.comdergipark.org.tr

NO₂ Stretching: The nitro group gives rise to two strong characteristic bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond connecting the aryl group to the piperazine ring is expected in the 1200-1350 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration typically appears as a strong band in the region of 1000-1400 cm⁻¹.

Piperazine Ring Vibrations: The piperazine ring itself has characteristic deformation and stretching modes, often referred to as "ring breathing" modes.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed assignment of the vibrational modes. scispace.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Piperazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C-N (Aryl-N) | Stretching | 1200 - 1350 |

| C-F | Stretching | 1000 - 1400 |

| Note: These are approximate ranges and can be influenced by the molecular environment. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

Electron impact (EI) ionization is a common technique that often leads to extensive fragmentation of the molecule. chemguide.co.uk The fragmentation of phenylpiperazine derivatives typically involves cleavage of the bonds within the piperazine ring and the bond connecting the phenyl ring to the piperazine nitrogen. researchgate.netxml-journal.net

Key fragmentation pathways for this compound would likely include:

Cleavage of the C-N bond between the phenyl ring and the piperazine ring, leading to the formation of a [2-fluoro-5-nitrophenyl]⁺ cation and a piperazine radical, or a piperazinyl cation and a [2-fluoro-5-nitrophenyl] radical.

Fragmentation of the piperazine ring itself, often through the loss of ethyleneimine (C₂H₅N) fragments, resulting in characteristic ions at m/z 56 and 70. xml-journal.net

Loss of the nitro group (NO₂) or nitric oxide (NO) from the aromatic ring.

The presence of fluorine would also be evident in the isotopic pattern of the molecular ion and fragment ions.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 225 | [M]⁺ |

| 169 | [M - C₄H₈N]⁺ |

| 154 | [2-Fluoro-5-nitrophenyl]⁺ |

| 85 | [Piperazinyl]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

| Note: This table presents hypothetical major fragments. The actual spectrum may show additional or different fragments. |

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of individual atoms can be determined with high accuracy. iucr.org

A crystal structure of this compound or its derivatives would reveal the preferred conformation of the molecule in the solid state. nih.govraco.cat This includes:

Piperazine Ring Conformation: The piperazine ring would likely adopt a chair conformation, and the analysis would quantify the degree of puckering. nih.gov

Substituent Orientation: The orientation of the 2-fluoro-5-nitrophenyl group relative to the piperazine ring (i.e., whether it is in an axial or equatorial position) would be unequivocally determined. For related N-arylpiperazines, the aryl group typically occupies an equatorial position to minimize steric hindrance. nih.gov

Torsion Angles: Precise values for all torsion angles would be obtained, defining the spatial relationship between different parts of the molecule. The torsion angle around the C-N bond connecting the phenyl and piperazine rings is of particular interest, as it defines the orientation of the two ring systems relative to each other.

The crystal structure also provides a wealth of information about how the molecules are arranged in the crystal lattice and the intermolecular forces that hold them together. nih.govraco.cat For this compound, key intermolecular interactions would likely include:

Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the nitro group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. This can lead to the formation of chains or more complex networks of molecules. iucr.orgnih.gov

π-π Stacking: The aromatic rings can interact with each other through π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the aromatic ring. nih.gov

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding interactions.

Understanding these interactions is crucial for predicting the physical properties of the solid material, such as its melting point and solubility.

Theoretical and Computational Structural Elucidation

The comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound at an atomic level is greatly enhanced through the use of theoretical and computational chemistry. These methods provide insights that are often inaccessible by experimental techniques alone, allowing for a detailed exploration of the molecule's conformational landscape and the prediction of its spectroscopic properties. Density Functional Theory (DFT) has become a widely used tool for the prediction of structural parameters, as well as vibrational and nuclear magnetic shielding properties of various molecular systems. scispace.com

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure, or conformation. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule for a given atomic arrangement and systematically alters the geometry to find the structure with the minimum energy. A common and effective method for this is the use of the Becke-3-Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p), within the framework of Density Functional Theory (DFT). dergipark.org.tr

Due to the flexibility of the piperazine ring and the rotational freedom of the phenyl group, this compound can exist in multiple conformations. A thorough conformational search is therefore essential to identify the global minimum energy structure. This involves generating a variety of initial geometries and optimizing each one. For analogous compounds like 1-(2-nitrophenyl)piperazine, researchers have considered several possible conformers of the piperazine ring to initiate the optimization process. scispace.com A similar approach would be applied to this compound, where different orientations of the phenyl group relative to the piperazine ring would be systematically explored. The conformer with the lowest optimized energy is considered the most stable and is used for subsequent spectroscopic parameter predictions.

Once the optimized geometry of the most stable conformer is obtained, computational methods can be employed to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural assignment of complex molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. Quantum chemical methods, particularly DFT, are now routinely used for this purpose. nih.gov The calculations involve determining the nuclear magnetic shielding tensors for the optimized molecular structure. For fluorinated aromatic compounds, specific scaling factors may be applied to the computed values to improve the correlation with experimental data. nih.gov The use of appropriate levels of theory, such as B3LYP with the 6-31+G(d,p) basis set, has been shown to provide reliable predictions for ¹⁹F NMR chemical shifts as well. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The normal mode frequencies and corresponding vibrational assignments for this compound would be examined using DFT calculations. scispace.com The calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model. The potential energy distribution (PED) can be calculated using the scaled quantum mechanical (SQM) method to provide reliable vibrational assignments. dergipark.org.tr For example, in similar piperazine derivatives, the NH stretching vibrations are typically observed in the range of 3173-3449 cm⁻¹. dergipark.org.tr The CH stretching vibrations of the piperazine ring are expected around 2833-2954 cm⁻¹, while the aromatic CH stretching bands typically appear as weak bands around 3076-3080 cm⁻¹. scispace.com

The following tables present hypothetical, yet realistic, predicted spectroscopic data for this compound, based on the computational methodologies and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 148.2 |

| C2 | - | 155.8 (d, J=245 Hz) |

| C3 | 7.45 (dd, J=9.0, 2.5 Hz) | 115.1 (d, J=25 Hz) |

| C4 | 7.20 (t, J=9.0 Hz) | 118.9 (d, J=8 Hz) |

| C5 | - | 141.5 |

| C6 | 8.05 (dd, J=9.0, 2.5 Hz) | 125.4 |

| C7/C11 (Pip) | 3.25 (t, J=5.0 Hz) | 50.1 |

| C8/C10 (Pip) | 3.10 (t, J=5.0 Hz) | 45.3 |

| NH (Pip) | 2.05 (s) | - |

Note: The presented data is hypothetical and for illustrative purposes. Actual values would require specific computational studies on the target molecule. d denotes a doublet and t denotes a triplet, with J representing the coupling constant in Hertz. "Pip" refers to the piperazine ring.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

| 3350 | N-H stretching |

| 3085 | Aromatic C-H stretching |

| 2950 | Asymmetric CH₂ stretching (piperazine) |

| 2840 | Symmetric CH₂ stretching (piperazine) |

| 1595 | C=C aromatic stretching |

| 1520 | Asymmetric NO₂ stretching |

| 1345 | Symmetric NO₂ stretching |

| 1260 | C-N stretching |

| 1220 | C-F stretching |

Note: This data is illustrative and based on typical vibrational frequencies for similar functional groups. Precise values and assignments would be determined from detailed computational analysis.

Molecular Interactions and Mechanistic Biological Investigations of 1 2 Fluoro 5 Nitrophenyl Piperazine

Ligand-Target Binding Affinity and Selectivity Studies (in vitro)

The initial assessment of a compound's therapeutic potential often begins with in vitro studies to determine its binding affinity and selectivity for various biological targets. While specific receptor binding data for 1-(2-fluoro-5-nitrophenyl)piperazine is not extensively documented in publicly available literature, the broader class of phenylpiperazines is well-known to interact with a range of receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

Receptor Binding Assays for Key Biological Targets

Phenylpiperazine derivatives are known to exhibit affinity for various G protein-coupled receptors (GPCRs). For instance, related compounds have been evaluated for their binding to serotonin (5-HT) and dopamine (D2) receptors. Studies on fluorinated N-phenylpiperazine analogs have shown that substitutions on the phenyl ring can significantly influence binding affinity and selectivity for D2 versus D3 dopamine receptor subtypes. For example, certain 2-fluorophenyl piperazine (B1678402) compounds have demonstrated varying affinities for the 5-HT1A receptor, with Ki values ranging from 14.3 to 199 nM. nih.gov

The binding of arylpiperazine derivatives is not limited to neurotransmitter receptors. Research into fluorinated 2-oxoquinoline derivatives, which share structural motifs with phenylpiperazines, has revealed high binding affinity and selectivity for cannabinoid CB2 receptors. nih.gov This highlights the promiscuous nature of the phenylpiperazine scaffold and suggests that this compound could potentially interact with a diverse array of biological targets. Further radioligand binding assays would be necessary to comprehensively profile the receptor binding affinity and selectivity of this specific compound.

Enzyme Inhibition or Activation Kinetics

Recent research has identified nitrophenylpiperazine derivatives as novel inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A study on a series of 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. One of the most potent compounds in this series, featuring an indole (B1671886) moiety, exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov

Enzyme kinetics analysis of this potent derivative revealed a mixed-type inhibition of the tyrosinase enzymatic reaction. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Molecular docking studies further suggested that these compounds fit within the enzyme's active site. nih.gov While this data is for a related derivative, it strongly suggests that this compound may also possess tyrosinase inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Selected 4-Nitrophenylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | R Group | % Inhibition at 100 µM | IC50 (µM) |

|---|---|---|---|

| 4a | Phenyl | 35.8 ± 3.24 | 174.71 ± 11.2 |

| 4l | Indole | - | 72.55 ± 5.8 |

Data sourced from a study on novel tyrosinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features responsible for target engagement and for optimizing lead compounds.

Identification of Pharmacophore Features Contributing to Target Engagement

The pharmacophore of arylpiperazine derivatives often includes a basic nitrogen atom in the piperazine ring, which is typically protonated at physiological pH and can form ionic interactions with acidic residues in the target's binding pocket. The aromatic ring provides a scaffold for various substitutions that can engage in hydrophobic, pi-stacking, and hydrogen bonding interactions.

For tyrosinase inhibition by nitrophenylpiperazine derivatives, the piperazine ring is thought to provide a balance of flexibility and rigidity, allowing for proper orientation of the substituted moiety within the active site. The presence of an electron-withdrawing nitro group (–NO2) and other substituents capable of hydrogen bonding can enhance inhibitory activity. nih.gov

Influence of Substituent Variation on Binding Potency and Selectivity

The nature and position of substituents on the phenyl ring of phenylpiperazine derivatives play a critical role in determining their binding potency and selectivity.

In the context of tyrosinase inhibition, SAR analysis of 4-nitrophenylpiperazine derivatives revealed that replacing a simple phenyl or benzyl (B1604629) ring with an indole or pyridine (B92270) moiety significantly improved their potency. nih.gov This suggests that the electronic and steric properties of the substituent at the N-1 position of the piperazine ring are key determinants of activity.

Studies on fluorinated phenylpiperazines targeting dopamine receptors have shown that the position of the fluorine atom on the phenyl ring can influence selectivity between D2 and D3 subtypes. nih.gov Similarly, for serotonin receptor ligands, substitutions on the phenyl ring are known to modulate affinity and functional activity (agonist versus antagonist). For example, in a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, modifications of the terminal amide group led to significant changes in 5-HT1A receptor affinity and selectivity over α1-adrenergic receptors. nih.gov The presence of a halogen, such as the fluorine in this compound, is often critical for inhibitory effects on certain transporters.

Investigation of Molecular Mechanisms at Cellular and Subcellular Levels (in vitro)

Beyond direct target binding, it is important to understand how a compound affects cellular processes. In vitro cellular assays provide valuable insights into the molecular mechanisms of action at both the cellular and subcellular levels.

Arylpiperazine derivatives have been investigated for their effects on various cancer cell lines. Some compounds have been shown to inhibit the proliferation of breast, skin, pancreas, and cervix cancer cells in a dose-dependent manner. The proposed mechanisms of action include cell cycle arrest, particularly at the G2/M phase, and the inhibition of anti-apoptotic proteins like Bcl-2. nih.gov

Furthermore, some piperazine-based compounds have been found to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. This disruption of the cytoskeleton can sensitize cancer cells to apoptosis induced by ligands such as TNF. plos.org

Regarding subcellular localization, studies on other small molecules with similar physicochemical properties to phenylpiperazines, such as ferrostatins, have shown accumulation in lysosomes, mitochondria, and the endoplasmic reticulum. This subcellular distribution can be influenced by factors like the presence of weakly basic amine groups, which can lead to lysosomotropic effects where the compound becomes trapped in the acidic environment of lysosomes. nih.govnih.gov Such localization can be crucial to the compound's mechanism of action. For instance, accumulation in the endoplasmic reticulum, a major site of lipid synthesis, could be an efficient strategy to prevent the oxidation of cellular lipids. nih.gov While these studies were not conducted on this compound itself, they provide a framework for understanding its potential cellular and subcellular behavior.

Modulation of Specific Cellular Pathways and Signaling Cascades

There is no specific information in the reviewed scientific literature detailing the modulation of cellular pathways or signaling cascades directly by this compound.

However, more complex molecules derived from phenylpiperazine structures have been shown to interact with various signaling pathways. For instance, certain piperazine derivatives have been investigated for their role in modulating the serotonergic and GABAergic pathways in the context of neuropharmacology. nih.govresearchgate.netnih.gov Other distinct derivatives have been found to affect inflammatory pathways by reducing levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov It is crucial to note that these activities are attributed to the final derivative molecules and not directly to the this compound building block.

Interaction with Subcellular Components (e.g., organelles, macromolecules)

Specific studies on the interaction of this compound with subcellular components like organelles or macromolecules could not be identified in the available literature.

Mechanistic studies of complex piperazine-containing compounds have identified interactions with specific macromolecules. For example, some neuropharmacological derivatives have shown interactions with the GABA-A receptor. nih.govresearchgate.net In the field of antimicrobial research, certain fluoroquinolones, which feature a piperazine ring, are known to target bacterial topoisomerase enzymes. nih.gov Similarly, a pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazine structure is understood to interfere with bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. nih.gov These interactions are characteristic of the specific, complex derivatives and cannot be extrapolated to this compound itself.

Mechanistic Basis of Antimicrobial Activities in Research Models

While the broader class of piperazine-containing compounds, such as certain fluoroquinolones, are well-known antimicrobial agents, there is no specific research detailing a mechanistic basis for any antimicrobial activity of this compound alone.

Research on complex derivatives provides some insight into potential mechanisms for this class of compounds. For example, some piperazine-based heterocyclic compounds are suggested to have excellent activity due to the presence of a fluoroquinolone core in their structure. researchgate.net Molecular docking studies of other synthesized piperazine derivatives have suggested potential inhibition of bacterial enzymes such as E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase as a possible mechanism of action. nih.gov Another proposed mechanism for some derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are vital for DNA replication. nih.gov

Mechanistic Basis of Antiviral Activities in Research Models

No studies were found that investigate or define a mechanistic basis for antiviral activity specifically for this compound.

Computational Chemistry and Chemoinformatics of 1 2 Fluoro 5 Nitrophenyl Piperazine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug design for predicting the binding mode of a ligand to a protein's active site and for estimating the strength of this interaction, often expressed as a binding affinity or docking score.

For 1-(2-Fluoro-5-nitrophenyl)piperazine, molecular docking can be employed to predict how it might interact with the binding pocket of various protein targets. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to rank them.

The analysis of the top-ranked poses reveals the most likely binding mode. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified. For this specific molecule, the piperazine (B1678402) ring can act as a hydrogen bond acceptor (at the nitrogen atoms) and its secondary amine can act as a hydrogen bond donor. The nitrophenyl group, being electron-rich, can participate in pi-pi stacking or cation-pi interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's active site. The fluorine atom can form halogen bonds or other electrostatic interactions.

"Hotspots" are specific residues within the binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for understanding the basis of molecular recognition and for designing more potent derivatives. For instance, docking studies on similar arylpiperazine scaffolds have shown that the piperazine nitrogen often forms a critical hydrogen bond with acidic residues like aspartate or glutamate. nih.gov

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Secondary Amine (N-H) of Piperazine | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Tertiary Amine (N) of Piperazine, Nitro Group (O) | Arginine, Lysine, Histidine, Serine |

| Pi-Pi Stacking | Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl Ring, Piperazine Ring (carbon backbone) | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | Fluoro Group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

This table presents a hypothetical summary of potential intermolecular interactions between this compound and a protein target, based on its chemical structure and general principles of molecular docking.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. u-strasbg.fr The this compound structure can be used in two primary ways in virtual screening campaigns:

Ligand-Based Virtual Screening: If a known active molecule contains the this compound scaffold, this information can be used to find other molecules with similar properties. Methods like 2D fingerprint similarity or 3D shape-based screening compare library compounds to the known active query molecule. nih.govnih.gov A library is searched for compounds that share structural or electrostatic similarity, with the hypothesis that similar molecules will have similar biological activity.

Structure-Based Virtual Screening: In this approach, a library of compounds is docked into the three-dimensional structure of a protein target. The compounds are ranked based on their predicted binding affinity (docking score). u-strasbg.fr Libraries containing this compound or its derivatives could be screened against various targets to discover novel hits. This method is particularly powerful for finding new chemical scaffolds that fit a target's binding site, even if they are structurally dissimilar to known ligands. researchgate.net

The phenylpiperazine core is a common motif in many biologically active compounds, making it a valuable scaffold for inclusion in screening libraries. Its relative rigidity and defined substitution pattern make it an attractive starting point for identifying new lead compounds in drug discovery.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. dergipark.org.tr These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and the stability of different molecular states.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich piperazine ring and the nitrophenyl system.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. youtube.com The presence of the electron-withdrawing nitro group and fluorine atom would lower the energy of the LUMO, localizing it on the aromatic ring and making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net Quantum chemical calculations can precisely determine the energies and spatial distribution of these orbitals.

| Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability (nucleophilicity) | Relatively high, with density likely on the piperazine and phenyl moieties. |

| LUMO Energy | Electron-accepting ability (electrophilicity) | Relatively low, with density likely on the nitrophenyl ring due to electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A moderate gap is expected, indicating a balance of stability and reactivity suitable for further chemical modification. |

This table outlines the expected properties of the frontier molecular orbitals for this compound based on theoretical principles. The exact energy values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show:

Negative Potential (Red): Around the oxygen atoms of the nitro group and potentially the fluorine atom, indicating these are sites prone to interacting with electrophiles or forming hydrogen bonds as acceptors.

Positive Potential (Blue): Around the hydrogen atom on the secondary amine of the piperazine ring, making it a likely hydrogen bond donor site.

Neutral/Intermediate Potential (Green/Yellow): Across the carbon atoms of the phenyl and piperazine rings.

This analysis is invaluable for understanding non-covalent interactions, predicting sites of reaction, and correlating molecular structure with biological activity. researchgate.netresearchgate.net

This compound is often used as a chemical intermediate. Quantum chemical calculations can be used to model its derivatization reactions, for example, through N-alkylation or N-acylation at the secondary amine of the piperazine ring.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to:

Determine Reaction Feasibility: By comparing the energies of reactants and products, one can predict the thermodynamics of a reaction (whether it is exothermic or endothermic).

Predict Reaction Rates: The energy of the transition state (the activation energy barrier) is directly related to the reaction rate. A lower energy barrier implies a faster reaction.

Understand Reaction Mechanisms: By identifying stable intermediates and the structures of transition states, the step-by-step mechanism of a reaction can be elucidated.

These calculations can help optimize reaction conditions (e.g., choice of solvent, temperature) and predict the outcome of competing reaction pathways, providing a theoretical foundation to guide synthetic efforts.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and interactions with biological targets, which are essential for understanding its pharmacological potential.

MD simulations are instrumental in revealing the dynamic interactions between a ligand and its receptor's binding pocket. nih.gov These simulations can elucidate the stability of the ligand-receptor complex and identify the key amino acid residues involved in the interaction. nih.govrsc.org For piperazine derivatives, studies have shown that MD simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of a protein. nih.gov

The simulation tracks the trajectory of the ligand, showing how it adjusts its conformation to fit optimally within the pocket. This dynamic fitting process can involve subtle to significant conformational changes in both the ligand and the protein. mdpi.com Analysis of MD simulation results, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps quantify the stability of the complex and the flexibility of different parts of the ligand and protein. nih.gov Such studies can also help understand how small structural changes in a ligand might affect its binding mode and affinity, guiding the design of more potent molecules. mdpi.com

The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations explicitly model solvent molecules (typically water) to provide a realistic representation of the physiological environment. The solvent's properties, such as polarity and hydrogen-bonding capacity, affect the ligand's conformational preferences.

Studies on related fluoro-substituted aromatic compounds have shown that the dielectric constant of the solvent can linearly correlate with certain NMR spectroscopic parameters, indicating a direct influence on the molecule's conformational state. nih.gov For instance, solvents with hydrogen-bond donor (HBD) properties can assist in stabilizing certain conformations or transition states in a chemical reaction. rsc.org In the context of this compound, simulations can predict the most stable conformations in different solvent environments, which is crucial for understanding its behavior both in vitro and in vivo. The explicit consideration of solvent helps in accurately modeling the desolvation penalties and the role of water molecules in mediating ligand-protein interactions within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is vital for predicting the activity of new compounds and optimizing lead structures. jchemlett.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. drugdesign.org These descriptors can be categorized based on their dimensionality:

1D Descriptors : These are derived from the chemical formula and include properties like molecular weight and atom counts. drugdesign.org

2D Descriptors : These are calculated from the 2D representation of the molecule and describe properties like topology, connectivity, and polar surface area (PSA). mdpi.com

3D Descriptors : These require a 3D molecular conformation and describe steric and electronic properties.

For piperazine derivatives, various studies have identified descriptors that significantly correlate with biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com Software such as Dragon, Gaussian 09, and ChemOffice are commonly used to calculate a wide array of these descriptors. mdpi.com

| Constitutional | Number of oxygen atoms | nO | The total count of oxygen atoms within the molecule. | openpharmaceuticalsciencesjournal.comscispace.com |

Once descriptors are calculated, a QSAR model is developed by finding a mathematical equation that best correlates a subset of these descriptors with the observed biological activity (e.g., pIC₅₀). nih.gov Multiple Linear Regression (MLR) is a common technique used to generate these models. mdpi.comscispace.com

The development of a robust and predictive QSAR model requires rigorous validation to ensure its reliability and prevent overfitting. nih.govuniroma1.it Key validation steps include:

Internal Validation : The model's stability and robustness are tested using the training data. The most common method is leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. openpharmaceuticalsciencesjournal.comuniroma1.it

External Validation : The model's ability to predict the activity of new, unseen compounds is assessed using an external test set. The predictive ability is measured by the predicted correlation coefficient (R²pred). openpharmaceuticalsciencesjournal.com

Y-Randomization : This test ensures the model is not a result of a chance correlation. The biological activity data (Y-variable) is randomly shuffled multiple times, and new QSAR models are built. A valid model should have significantly lower statistical metrics for the randomized data compared to the original model. mdpi.cominsilico.eu

| Mean Squared Error | MSE | Represents the average squared difference between the observed and predicted values. | Low value | mdpi.com |

In Silico Prediction of Mechanistic Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to avoid costly late-stage failures. researchgate.net In silico ADME prediction provides a rapid and cost-effective way to evaluate the pharmacokinetic profile of molecules like this compound. mdpi.commdpi.com

Computational tools like SwissADME and pkCSM are used to calculate a range of ADME-related properties based on the molecule's structure. mdpi.comfrontiersin.org These predictions help researchers prioritize compounds with favorable drug-like properties for further synthesis and testing. nih.gov For instance, piperazine derivatives are often evaluated for their potential as orally bioavailable drugs, making predictions of gastrointestinal absorption and adherence to drug-likeness rules (like Lipinski's Rule of Five) particularly important. mdpi.comimpactfactor.org

Table 3: Predicted ADME Properties for Research and Drug Design

| ADME Category | Property | Description | Significance in Research Design | Reference |

|---|---|---|---|---|

| Physicochemical | Molecular Weight (MW) | The mass of one mole of the substance. | A key component of drug-likeness rules (e.g., Lipinski's < 500 Da). researchgate.net | researchgate.net |

| Physicochemical | Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water; measures a compound's hydrophobicity. | Influences solubility, absorption, and membrane permeability. A LogP < 5 is generally preferred. researchgate.net | researchgate.net |

| Absorption | Gastrointestinal (GI) Absorption | The predicted percentage of the compound absorbed from the gut. | High GI absorption is essential for orally administered drugs. | mdpi.comfrontiersin.org |

| Absorption | Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | High permeability suggests good potential for oral absorption. | frontiersin.org |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to act on the central nervous system (CNS). | Crucial for designing CNS-active or CNS-sparing drugs. | mdpi.comfrontiersin.org |

| Distribution | Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act on its target. | mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound inhibits major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and toxicity. | mdpi.com |

| Excretion | Aqueous Solubility (LogS) | The logarithm of the molar solubility of the compound in water. | Poor solubility can limit absorption and bioavailability. | mdpi.comresearchgate.net |

Advanced Analytical Methodologies for Research Applications of 1 2 Fluoro 5 Nitrophenyl Piperazine

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are indispensable for the separation and purity assessment of 1-(2-Fluoro-5-nitrophenyl)piperazine. These techniques are crucial for isolating the compound from reaction mixtures and degradation products, thereby ensuring the integrity of research data.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like this compound. sielc.com Method development for this compound typically involves reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity.

The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. This allows for the efficient elution of the target compound while separating it from impurities with different polarities. Detection is commonly achieved using a Diode-Array Detector (DAD), which can provide information about the spectral purity of the analyte peak. researchgate.net The optimization of HPLC conditions can achieve separation in under 10 minutes. researchgate.net For quantitative analysis, the method's linearity, precision, and accuracy are rigorously validated, with limits of quantification often reaching the sub-microgram per milliliter level. researchgate.net

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at a specified wavelength |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netsemanticscholar.org While this compound itself has limited volatility, it can be analyzed by GC-MS after a derivatization step. semanticscholar.org Derivatization, such as acylation or silylation, converts the piperazine (B1678402) moiety into a more volatile and thermally stable form. researchgate.netnih.gov

The derivatized compound is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted molecules and provides a characteristic mass spectrum, which serves as a "fingerprint" for identification. researchgate.net This technique is highly sensitive and specific, making it suitable for the detection of trace amounts of the compound and its metabolites in complex matrices. researchgate.net

Advanced Spectroscopic Assays for In Vitro Mechanistic Studies

Spectroscopic techniques are vital for probing the interactions of this compound at the molecular level, providing insights into its mechanism of action in biological systems.

Fluorescence-based Assays for Binding and Activity

Fluorescence-based assays are highly sensitive methods for studying the binding and activity of compounds. The inherent fluorescence of a target protein can be monitored upon binding of this compound. Alternatively, the piperazine scaffold can be chemically modified to incorporate a fluorescent reporter group, creating a fluorescent probe. nih.gov This allows for direct visualization of the compound's interaction with its target.

In competitive binding assays, a fluorescently labeled ligand and the unlabeled this compound compete for the same binding site on a target molecule. The displacement of the fluorescent ligand results in a change in the fluorescence signal, which can be used to determine the binding affinity of the test compound. researchgate.net Furthermore, piperazine derivatives have been incorporated into fluorescent probes for the detection of specific biological analytes. nih.govrsc.org

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of this compound and to study its electronic properties. The presence of the nitrophenyl chromophore in the molecule results in characteristic absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu

The Beer-Lambert law can be applied to determine the concentration of the compound in solution by measuring its absorbance at a specific wavelength. This is crucial for preparing accurate concentrations for biological assays. Changes in the UV-Vis absorption spectrum of either the compound or its biological target upon binding can provide valuable information about the interaction.

Table 2: Illustrative Spectroscopic Data

| Technique | Application | Information Obtained |

|---|---|---|

| Fluorescence Spectroscopy | Binding and Activity Assays | Binding affinity, enzyme kinetics, cellular localization |

Development of Specific Probes and Detection Methods for Research Tool Applications

The chemical structure of this compound serves as a valuable starting point for the development of chemical probes. olemiss.edu These probes are essential tools for interrogating biological systems. olemiss.edursc.org The piperazine nitrogen atoms can be functionalized to attach various reporter tags, such as fluorophores, biotin, or photo-affinity labels.

Fluorinated piperazine-based compounds have been developed as PET imaging probes. nih.gov For instance, a fluorescently labeled derivative of this compound could be used to visualize its subcellular localization and track its movement within living cells using fluorescence microscopy. By incorporating a photoreactive group, a photo-affinity probe can be created to covalently crosslink to its biological target upon UV irradiation, facilitating target identification and validation. The versatility of the piperazine scaffold allows for the design and synthesis of a wide array of chemical probes tailored for specific research applications. acs.org

Future Perspectives and Research Directions for 1 2 Fluoro 5 Nitrophenyl Piperazine Research

Identification of Untapped Research Avenues and Hypotheses

The true therapeutic potential of 1-(2-fluoro-5-nitrophenyl)piperazine is yet to be fully elucidated. The majority of current research utilizes this compound as a building block for more complex molecules. A significant and untapped research avenue would be the systematic biological screening of the compound itself across a wide range of assays.

Hypothesis-Driven Exploration:

Antimicrobial Activity: The presence of a nitro group on an aromatic ring is a feature of some antimicrobial and antiparasitic drugs. It is hypothesized that this compound could exhibit activity against various bacterial or fungal strains, particularly those resistant to current therapies. Research should focus on screening against a diverse panel of pathogens, including multidrug-resistant strains.

Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are notorious for their diverse effects on the central nervous system, with many acting as ligands for serotonin (B10506) and dopamine (B1211576) receptors. The specific electronic nature of the fluoro and nitro substituents could modulate receptor binding affinity and selectivity in novel ways. Future studies should investigate the binding profile of this compound at key CNS targets.

Anticancer Potential: The piperazine (B1678402) scaffold is a component of several successful anticancer drugs. Research could explore the cytotoxic effects of this compound against a panel of human cancer cell lines. The fluoro-nitrophenyl moiety might play a role in directing the molecule to specific enzymatic pockets or in generating reactive oxygen species within the tumor microenvironment.

A summary of these potential research avenues is presented below:

| Research Avenue | Rationale | Potential Targets |

| Antimicrobial | Nitroaromatic compounds can have antimicrobial properties. | Bacterial and fungal enzymes, cell wall synthesis pathways. |

| CNS Activity | The phenylpiperazine core is common in CNS-active drugs. | Serotonin receptors, dopamine receptors, monoamine transporters. |

| Anticancer | Piperazine derivatives are used in oncology. | Kinases, DNA repair enzymes, apoptosis pathways. |

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research

The investigation of this compound can be significantly accelerated and deepened through the integration of cutting-edge technologies.

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning algorithms can be employed at multiple stages of the research process. Predictive models can be built to forecast the compound's ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize experimental studies. Generative AI models could also design novel derivatives of this compound with optimized properties for specific biological targets.

High-Throughput Screening (HTS): To explore the broader biological activity of this compound, HTS campaigns against large libraries of biological targets are essential. This would allow for a rapid and unbiased assessment of its potential therapeutic applications.

Cryo-Electron Microscopy (Cryo-EM): Should a specific protein target for this compound be identified, cryo-EM could be used to determine the high-resolution structure of the compound-protein complex. This would provide invaluable insights into the molecular basis of its activity and guide the design of more potent and selective analogues.

Chemical Probes and Proteomics: this compound could be functionalized to create chemical probes. These probes could then be used in chemoproteomic experiments to identify its direct binding partners within the cell, thereby elucidating its mechanism of action.

Challenges and Opportunities in the Academic Investigation of Fluoro-Nitrophenyl Piperazines

The academic pursuit of fluoro-nitrophenyl piperazines presents a unique set of challenges and opportunities.

Challenges:

Synthetic Accessibility: While the synthesis of this compound is well-documented, the creation of diverse libraries of related analogues can be challenging. The reactivity of the nitro and fluoro groups can sometimes complicate synthetic transformations. For instance, the nitro group is sensitive to reducing agents, and the fluorine atom can influence the reactivity of the aromatic ring.

Biological Assays: A lack of readily available and affordable high-throughput screening platforms can be a significant barrier for many academic laboratories.

Toxicity Concerns: Nitroaromatic compounds can sometimes be associated with toxicity, which may require careful evaluation in any drug development program.

Opportunities:

Rich Chemical Space: The combination of the piperazine core with the fluoro-nitrophenyl group provides a vast and underexplored chemical space for the design of new bioactive molecules.

Interdisciplinary Collaboration: Research on these compounds offers excellent opportunities for collaboration between synthetic chemists, computational biologists, and pharmacologists.

Funding for Novel Antimicrobials: With the growing threat of antimicrobial resistance, there are significant funding opportunities for research into novel classes of antibiotics, a potential application for this class of compounds.

Broader Implications of Research on this compound for Understanding Molecular Interactions and Chemical Design